molecular formula C6H4BF4N3O2 B016807 4-Nitrobenzenediazonium tetrafluoroborate CAS No. 456-27-9

4-Nitrobenzenediazonium tetrafluoroborate

Cat. No.: B016807
CAS No.: 456-27-9
M. Wt: 236.92 g/mol
InChI Key: AFULQCYCQAHYIP-UHFFFAOYSA-N
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Description

4-Nitrobenzenediazonium tetrafluoroborate is a versatile aryldiazonium salt that serves as a critical reagent in synthetic organic chemistry and advanced materials science. Its primary research value lies in its ability to act as a source of aryl radicals for covalent surface modification and as a reactant in mechanoredox catalysis. In surface science, this compound is extensively used for the spontaneous grafting of 4-nitrophenyl groups onto various substrates . The process involves the reduction of the diazonium salt, releasing nitrogen gas and generating a highly reactive aryl radical that forms stable covalent bonds with the surface . This method is a powerful tool for precisely controlling the chemical properties of metals like copper and gallium-indium alloys, introducing functional groups for applications in corrosion protection, electronics, and sensor development . In the realm of synthetic methodology, this compound is a key reactant in mechanochemical arylation reactions . Within a ball-mill environment, piezoelectric materials such as BaTiO3 or NaNbO3 transfer mechanical energy to the diazonium salt, facilitating its reduction and subsequent radical coupling with arenes like furan to form valuable biaryl compounds . This solvent-free approach aligns with green chemistry principles, enabling redox reactions without traditional solvents or external heating.

Properties

IUPAC Name

4-nitrobenzenediazonium;tetrafluoroborate
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InChI

InChI=1S/C6H4N3O2.BF4/c7-8-5-1-3-6(4-2-5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1
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InChI Key

AFULQCYCQAHYIP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]
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Molecular Formula

C6H4BF4N3O2
Source PubChem
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Related CAS

14368-49-1 (Parent)
Record name 4-Nitrobenzenediazonium tetrafluoroborate
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DSSTOX Substance ID

DTXSID4060024
Record name Benzenediazonium, 4-nitro-, tetrafluoroborate(1-)
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Molecular Weight

236.92 g/mol
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Nitrobenzenediazonium tetrafluoroborate
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CAS No.

456-27-9
Record name 4-Nitrobenzenediazonium tetrafluoroborate
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Record name 4-Nitrobenzenediazonium tetrafluoroborate
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Record name Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 4-nitro-, tetrafluoroborate(1-)
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Record name 4-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE
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Synthesis and Purity Assessment Methodologies of 4 Nitrobenzenediazonium Tetrafluoroborate

Established Synthetic Pathways for Arenediazonium Tetrafluoroborates

The synthesis of 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430), a valuable reagent in organic chemistry, is primarily achieved through the diazotization of 4-nitroaniline (B120555). This process involves the conversion of the primary aromatic amine into a diazonium salt, which can then be isolated.

Diazotization of 4-Nitroaniline with Sodium Nitrite (B80452) and Tetrafluoroboric Acid

The most common and established method for preparing 4-nitrobenzenediazonium tetrafluoroborate is the diazotization of 4-nitroaniline. organic-chemistry.orgtcd.ie This reaction is typically carried out by treating 4-nitroaniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄). organic-chemistry.org The reaction is performed at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. rsc.orgwvu.edu

The process begins with the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite with the strong acid. wvu.educhegg.com The nitrous acid then reacts with the 4-nitroaniline to form the 4-nitrobenzenediazonium cation. The tetrafluoroborate anion (BF₄⁻) from the acid acts as a non-nucleophilic counterion, which allows for the isolation of the relatively stable this compound salt as a solid precipitate. organic-chemistry.org

A general procedure involves dissolving 4-nitroaniline in a mixture of hydrofluoroboric acid and water, cooling the solution to 0°C, and then adding a solution of sodium nitrite in water dropwise. rsc.org The resulting precipitate of this compound is then collected by filtration. rsc.org

Alternative Preparative Methods and Comparative Analysis of Yields and Purity

While the use of sodium nitrite and tetrafluoroboric acid is the standard, alternative methods for the diazotization of anilines exist. One such alternative involves the use of nitrosonium tetrafluoroborate (NOBF₄) in an organic solvent like acetonitrile (B52724). reddit.com This method offers the advantage of a higher effective concentration of the nitrosonium ion (NO⁺), the key reactive species, as it is pre-formed. reddit.com This can lead to a more efficient and potentially easier workup compared to the aqueous sodium nitrite method. reddit.com

Another approach involves the use of other strong acids in conjunction with sodium nitrite, such as hydrochloric acid or sulfuric acid, to generate the diazonium salt in solution. organic-chemistry.orgtcd.iewvu.edu However, for the isolation of a stable solid, the tetrafluoroborate salt is preferred due to the non-nucleophilic nature of the BF₄⁻ anion. organic-chemistry.org The use of other counterions, such as chloride or sulfate (B86663), can lead to less stable diazonium salts that are more prone to decomposition.

The purity of this compound is often reported to be around 97% or higher when prepared and purified using standard laboratory techniques. thermofisher.comfishersci.co.uktcichemicals.comsigmaaldrich.comsigmaaldrich.com

Method Reagents Typical Conditions Advantages Disadvantages
Standard Diazotization4-Nitroaniline, Sodium Nitrite, Tetrafluoroboric Acid0-5°C, Aqueous solutionWell-established, reliableRequires careful temperature control
Nitrosonium Salt Method4-Nitroaniline, Nitrosonium Tetrafluoroborate0°C, AcetonitrileHigher effective NO⁺ concentration, potentially easier workupNOBF₄ is more expensive

Advanced Purification Techniques for Research-Grade this compound

For applications requiring high purity, further purification of the synthesized this compound is necessary.

Crystallization from Aqueous Solutions

One of the primary methods for purifying this compound is crystallization from water. chemicalbook.com This technique takes advantage of the compound's temperature-dependent solubility. The crude product is dissolved in a minimal amount of hot water, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution.

Reprecipitation Methods for Enhanced Purity

Reprecipitation is another effective technique for enhancing the purity of this compound. A common procedure involves dissolving the crude product in a suitable solvent, such as acetone, and then adding a non-solvent, like ice-cooled diethyl ether, to induce precipitation of the purified diazonium salt. rsc.org The precipitate is then collected by filtration and washed with the non-solvent to remove any remaining soluble impurities. rsc.org

Spectroscopic and Chromatographic Validation of this compound Purity

The purity of this compound is validated using various analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. rsc.org The chemical shifts and coupling constants of the aromatic protons and carbons provide a fingerprint of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The strong absorption band corresponding to the N≡N triple bond stretching vibration is a key diagnostic peak for diazonium salts.

Raman Spectroscopy: Raman spectroscopy can also be employed to identify the Au-C bond in surface-modified applications. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. tcichemicals.comtcichemicals.com By using a suitable stationary and mobile phase, it is possible to separate the main compound from any impurities, allowing for quantitative determination of purity. A purity of greater than 98.0% as determined by HPLC is often reported for commercially available research-grade material. tcichemicals.comtcichemicals.com

Technique Information Obtained Typical Purity Specification
¹H and ¹³C NMRStructural confirmationConforms to structure
IR SpectroscopyFunctional group identification (N≡N stretch)Characteristic peaks present
HPLCQuantitative purity assessment>98.0%

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reverse-phase HPLC method is often employed to determine its purity and detect any potential impurities, such as the starting material (4-nitroaniline) or degradation products.

A typical HPLC analysis involves dissolving the compound in a suitable solvent, like acetonitrile, and injecting it into the HPLC system. fishersci.com The separation is achieved on a reverse-phase column, such as a C18 column. nih.gov The mobile phase commonly consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a modifying agent like phosphoric acid or formic acid for MS-compatible applications). sielc.commdpi.com

The components are separated based on their polarity, with the less polar compounds eluting later from the column. A UV detector is typically used for detection, as the nitroaromatic structure of the compound allows for strong absorbance at specific wavelengths. The purity of the this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. While specific methods for this exact compound are proprietary, a general approach can be inferred from the analysis of similar compounds like other diazonium salts and nitroaromatic molecules. sielc.commdpi.com A method for the tetrafluoroborate anion itself has also been developed, using a monolithic silica-based C18 column with a mobile phase of tetrabutylammonium (B224687) hydroxide (B78521) and phthalic acid. nih.gov

Table 1: Illustrative HPLC Parameters for Diazonium Salt Analysis

ParameterCondition
Column Reverse-Phase C18
Mobile Phase Acetonitrile / Water with buffer
Detection UV Spectrophotometry
Solvent Acetonitrile fishersci.comsigmaaldrich.com

This table represents typical conditions for the analysis of aromatic diazonium salts and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of the 4-nitrobenzenediazonium cation. The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR spectroscopy of this compound shows distinct signals for the aromatic protons. Due to the strong electron-withdrawing effects of the diazonium and nitro groups, these protons are shifted downfield. The spectrum typically exhibits a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing nitro and diazonium groups are significantly deshielded and appear at a lower field. The other aromatic carbons also show characteristic shifts that confirm the substitution pattern. rsc.orgspectrabase.com

Table 2: Representative NMR Data for this compound rsc.org

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J)
¹H NMR 9.20d, J = 9.40 Hz
8.87d, J = 9.41 Hz
¹³C NMR 154.2-
135.0-
126.4-
121.4-

Solvent: d6-Acetone. Data sourced from a study involving the synthesis of the compound. rsc.org

Elemental Analysis (Carbon, Nitrogen) for Compositional Verification

For a pure sample, the experimentally determined percentages of carbon and nitrogen should closely match the theoretical values. Commercial suppliers often provide a specified range for these elements to define the purity of their product. sigmaaldrich.com

Table 3: Elemental Composition Data for this compound

ElementTheoretical PercentageTypical Specification Range (%) sigmaaldrich.com
Carbon (C) 30.41%29.3 - 31.5%
Nitrogen (N) 17.74%17.1 - 18.4%

The theoretical percentages are calculated based on the molecular formula C₆H₄BF₄N₃O₂ (Molecular Weight: 236.92 g/mol ). biosynth.comnih.gov

Reaction Mechanisms and Kinetics of 4 Nitrobenzenediazonium Tetrafluoroborate Transformations

Fundamental Reactivity of the Diazonium Group in 4-Nitrobenzenediazonium (B87018) Tetrafluoroborate (B81430)

The diazonium cation in 4-nitrobenzenediazonium tetrafluoroborate is a versatile intermediate in organic synthesis, primarily undergoing substitution reactions where the dinitrogen moiety is replaced. These transformations can be broadly categorized based on the nature of the attacking species.

While the diazonium ion itself is a potent electrophile, its primary role in this context is to functionalize other molecules. In reactions like diazo coupling, the 4-nitrobenzenediazonium cation acts as the electrophile, attacking electron-rich aromatic compounds (like phenols and anilines) in electrophilic aromatic substitution reactions to form azo dyes.

However, a more common application involves the "grafting" or covalent attachment of a nitrophenyl group onto a surface or molecule. For instance, this compound can be used to covalently bind nitro-phenyl groups to materials like graphene. researchgate.net The immobilized nitro group can then be electrochemically reduced to an amino group, providing a versatile handle for further functionalization, such as immobilizing antibodies for biosensor applications. researchgate.net This two-step process effectively uses the diazonium salt to introduce a modifiable functional group onto a substrate. researchgate.net

The most characteristic reactions of aryldiazonium salts, including this compound, involve the displacement of the diazonium group by a nucleophile. wikipedia.org This process, known as dediazoniation, is a powerful method for introducing a wide variety of functional groups onto an aromatic ring, a transformation that is often difficult to achieve by other means. arkat-usa.org

These reactions can be catalyzed or spontaneous and are associated with several named reactions:

Sandmeyer Reaction: Utilizes copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups.

Balz-Schiemann Reaction: This reaction is particularly relevant for tetrafluoroborate salts. Thermal decomposition of this compound leads to the formation of 4-fluoronitrobenzene. arkat-usa.org

Gattermann Reaction: Uses copper powder as a catalyst for introducing halides.

Griess Reaction: Involves the replacement of the diazonium group with a hydroxyl group by heating in water, or with halides. acs.org

The diazonium group can be substituted by a diverse range of nucleophiles, as detailed in the table below. wikipedia.orgarkat-usa.orgbiosynth.com

Reagent(s) Introduced Group Product Named Reaction
H₂O, Δ-OH4-Nitrophenol (B140041)Hydrolysis
HBF₄, Δ-F4-FluoronitrobenzeneBalz-Schiemann
CuCl / HCl-Cl4-ChloronitrobenzeneSandmeyer
CuBr / HBr-Br4-BromonitrobenzeneSandmeyer
CuCN / KCN-CN4-NitrobenzonitrileSandmeyer
KI-I4-Iodonitrobenzene-
H₃PO₂-HNitrobenzene (B124822)Reduction

Dediazoniation Pathways: Homolytic vs. Heterolytic Mechanisms

The loss of the dinitrogen group from this compound can proceed through two primary mechanistic pathways: heterolytic and homolytic fission of the C-N bond. The preferred pathway is highly dependent on the reaction environment, particularly the solvent system. acs.orgresearchgate.netacs.org

The homolytic pathway involves the formation of a highly reactive 4-nitrophenyl radical. This mechanism is significantly promoted in specific environments, such as micellar solutions. acs.orgacs.org Research on the dediazoniation of p-nitrobenzenediazonium tetrafluoroborate (PNBD) in aqueous micellar solutions of sodium dodecyl sulfate (B86663) (SDS) has shown that the presence of micelles facilitates a homolytic mechanism that competes with the heterolytic pathway. acs.orgacs.org

The key evidence for this homolytic route is the formation of nitrobenzene (ArH), the reduction product. acs.org The yield of nitrobenzene is dependent on both the acidity ([H₃O⁺]) and the surfactant concentration. acs.orgacs.org The presence of an electron-withdrawing substituent, such as the nitro group at the para position, has been reported to favor homolytic dediazoniation. acs.org In acidic methanol-water mixtures (e.g., 40% MeOH), the homolytic pathway can become dominant, yielding almost exclusively nitrobenzene. researchgate.net

The heterolytic pathway involves the cleavage of the C-N bond to form a 4-nitrophenyl cation and a molecule of nitrogen. This aryl cation is highly unstable and reacts rapidly with any available nucleophiles in its immediate vicinity. acs.org

In the absence of specific promoting agents for the homolytic route, such as micelles, the heterolytic mechanism is typically dominant. acs.orgacs.org For example, in purely aqueous acidic solutions, the dediazoniation of this compound yields almost exclusively heterolytic products. acs.orgresearchgate.net The primary product under these conditions is 4-nitrophenol (ArOH), formed from the reaction of the aryl cation with water. acs.orgresearchgate.net If other nucleophiles, such as chloride ions, are present, the corresponding substitution product (e.g., 4-chloronitrobenzene, ArCl) will also be formed. acs.org

The solvent system plays a critical role in determining whether the dediazoniation of this compound proceeds via a homolytic or heterolytic pathway. The solvent's ability to stabilize the different reactive intermediates (aryl radical vs. aryl cation) dictates the product distribution.

The following table summarizes research findings on how different solvent environments influence the reaction mechanism and products:

Solvent System Primary Mechanism Major Product(s) Reference(s)
Pure acidic waterHeterolytic4-Nitrophenol (ArOH) acs.orgresearchgate.netacs.org
Aqueous SDS MicellesCompetitive Heterolytic & Homolytic4-Nitrophenol (ArOH), Nitrobenzene (ArH) acs.orgacs.org
Acidic 40% MeOH/H₂OHomolyticNitrobenzene (ArH) researchgate.net

As shown, a simple aqueous acidic solution favors the heterolytic formation of the 4-nitrophenyl cation, leading to 4-nitrophenol. researchgate.net The introduction of an organized medium like SDS micelles creates an environment (the Stern layer) that promotes the homolytic pathway, resulting in the formation of the reduction product, nitrobenzene, alongside the heterolytic product. acs.orgacs.org A switch to a mixed solvent system like acidic methanol-water can dramatically shift the balance, making the homolytic pathway the predominant route. researchgate.net

Single-Electron Transfer Processes and Radical Intermediates

Single-electron transfer (SET) is a pivotal mechanism in the chemistry of aryldiazonium salts, initiating a cascade of reactions through the formation of radical intermediates. For this compound, the presence of the strongly electron-withdrawing nitro group facilitates the acceptance of an electron, leading to the generation of a 4-nitrophenyl radical.

Arenediazonium salts are well-established precursors for the generation of aryl radicals, a versatile class of intermediates in organic synthesis. The transformation of this compound into the 4-nitrophenyl radical typically proceeds via the loss of dinitrogen (N₂) following a single-electron reduction. This process can be initiated through various means, including thermal, photochemical, or electrochemical methods, as well as through the action of transition metal reductants.

The general mechanism for the formation of the 4-nitrophenyl radical from this compound can be depicted as a one-electron transfer, often from a catalytic species, which leads to the formation of an unstable aryldiazenyl radical. This intermediate rapidly fragments, releasing a molecule of nitrogen gas and the corresponding aryl radical. The stability of the leaving group, N₂, provides a strong thermodynamic driving force for this decomposition. Diazonium salts that bear electron-withdrawing groups, such as the nitro group in this compound, are particularly effective in radical chemistry.

While the generation of aryl radicals from this compound is a key mechanistic step in many of its reactions, detailed studies specifically investigating the influence of various radical scavengers on the reaction outcomes of this particular compound are not extensively documented in the reviewed literature. In principle, the introduction of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,4-dinitrobenzene, would be expected to intercept the 4-nitrophenyl radical intermediate. This trapping would lead to the formation of adducts and a decrease in the yield of the products that are formed via the radical pathway. Such experiments are crucial for confirming the intermediacy of radicals in a proposed reaction mechanism. The absence of a significant effect from a radical scavenger might suggest that the reaction proceeds through a non-radical, or caged-radical, pathway.

Mechanistic Studies of Specific Reactions

The mechanistic details of reactions involving this compound have been the subject of specific investigations, aiming to elucidate the nature of intermediates and transition states. These studies employ a variety of techniques, including kinetic analysis, isotope labeling, and computational modeling, to provide a deeper understanding of the reaction pathways.

Comprehensive kinetic studies on the reactions of this compound with a wide range of electrophiles are not widely available in the surveyed scientific literature. Some research has indicated that under certain conditions, compounds with a 4-nitro substituent, such as this compound, can exhibit low reactivity, which can make kinetic analysis challenging. For instance, in one study focusing on the reactions of diazonium salts with alcohols, the 4-nitro derivative was found to be too unreactive for kinetic studies under the specific experimental conditions. youtube.com However, it has been noted that this compound can be used in polymerization reactions, with kinetic data reported in the micromolar range, although specific details regarding the reacting electrophiles and reaction conditions are not extensively detailed. nih.gov

The use of deuterium (B1214612) isotope effects is a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. While it has been suggested that a deuterium isotope effect is observable in the reaction of this compound with electrophiles like trifluoroacetic acid, specific experimental data and primary research articles detailing these effects for this particular compound are not readily found in the examined literature. nih.gov

General studies on the dediazoniation of benzenediazonium (B1195382) salts have employed secondary deuterium isotope effects to distinguish between different reaction mechanisms. For instance, research on benzenediazonium tetrafluoroborate itself has utilized these effects to probe the nature of the intermediates involved. However, the direct application and reporting of these studies on the 4-nitro substituted analogue remain limited in the available literature.

A significant area of mechanistic study for this compound has been its halodediazoniation in deep eutectic solvents (DES). These reactions provide a greener alternative to traditional Sandmeyer reactions, often proceeding without the need for a metal catalyst.

In a study utilizing glycerol-based DES, this compound was used as a model substrate to investigate copper-free bromodediazoniation. The reaction was carried out at room temperature in a mixture of glycerol (B35011) and potassium bromide (KBr). The research found that in this medium, both the halogenation product (4-bromonitrobenzene) and the reduction product (nitrobenzene) were formed. The formation of the halogenated product is noteworthy as it deviates from the hydrodediazoniation that was observed in glycerol with potassium fluoride (B91410) (KF).

The proposed mechanism in the glycerol/KBr system involves the formation of a glycerolate-like species that initiates the reaction. Computational studies accompanying the experimental work aimed to elucidate the reaction pathway. The table below summarizes the results of trial bromodediazoniation reactions of this compound in various solvent systems.

Trial Bromodediazoniation Reactions of this compound (1a)

SolventMolar Ratio (1a:KBr)Time (h)Yield of 4-Bromonitrobenzene (2a) (%)Notes
Glycerol1:224-Nitrobenzene was the main product.
Glycerol1:42445Nitrobenzene was also formed and removed by evaporation.
Glycerol1:44845Longer reaction time did not increase the yield.
Glycerol/H₂O (1:1)1:42415-
DMF1:224Trace-
DMSO1:224Trace-

Data adapted from a study on copper-free halodediazoniation reactions in deep eutectic solvent-like mixtures. nih.gov All reactions were conducted at room temperature.

These findings highlight the complex interplay between the solvent system and the reaction mechanism in the transformations of this compound. nih.gov

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry has emerged as a powerful tool for investigating the intricate reaction mechanisms of this compound transformations. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, characterize transition states, and determine the energetic profiles of various transformations, providing insights that are often difficult to obtain through experimental means alone. These theoretical studies are crucial for understanding the factors that govern the reactivity and stability of this important chemical compound.

A significant area of focus for computational studies has been the dediazoniation reaction, which can proceed through either a heterolytic or a homolytic pathway. The balance between these two mechanisms is influenced by factors such as the solvent, the presence of substituents on the aromatic ring, and the nature of the counterion. Computational models have been instrumental in dissecting these influences.

Heterolytic vs. Homolytic Dediazoniation:

DFT calculations have been employed to compare the activation barriers for the heterolytic and homolytic cleavage of the C-N bond in the 4-nitrobenzenediazonium cation. The heterolytic pathway leads to the formation of a highly reactive aryl cation and a molecule of nitrogen, while the homolytic pathway generates an aryl radical and a nitrogen radical.

Studies have shown that the nature of the substituent at the para position plays a critical role in determining the preferred pathway. For 4-nitrobenzenediazonium, the strong electron-withdrawing nature of the nitro group destabilizes the formation of an aryl cation, making the heterolytic pathway less favorable compared to derivatives with electron-donating groups. Computational analyses have quantified this effect, demonstrating a higher activation energy for the heterolytic cleavage in the case of the 4-nitro-substituted compound.

In contrast, the homolytic pathway is less sensitive to the electronic effects of the substituent. However, the solvent environment significantly impacts the feasibility of this pathway. Computational models that include explicit solvent molecules or use continuum solvation models have been used to explore the role of the solvent in stabilizing the radical intermediates.

Research has indicated that in certain environments, such as in the presence of micelles, the homolytic dediazoniation of p-nitrobenzenediazonium tetrafluoroborate can be promoted. acs.org While the heterolytic pathway may still be predominant, the formation of reduction products like nitrobenzene points to a competing homolytic mechanism. acs.org

The Balz-Schiemann Reaction:

The thermal decomposition of this compound to yield 4-fluoronitrobenzene, known as the Balz-Schiemann reaction, has also been a subject of computational investigation. Theoretical studies have focused on elucidating the mechanism of fluoride transfer from the tetrafluoroborate anion to the aryl cation intermediate.

DFT calculations have been used to model the transition state of this reaction, providing information on the geometry of the interacting species. These calculations help to understand how the fluoride ion is abstracted from the BF₄⁻ counterion and bonds with the aryl cation.

Substituent Effects on Geometry and Stability:

Computational studies have also provided detailed information on how the nitro group affects the geometry and electronic structure of the benzenediazonium cation. DFT and MP2 calculations have been used to determine bond lengths and angles in a series of para-substituted benzenediazonium cations.

For the 4-nitrobenzenediazonium cation, these calculations show a characteristic C-N bond length and N≡N bond length, which can be compared with data from other substituted analogs to understand the electronic influence of the nitro group. This data is crucial for correlating the structure of the diazonium salt with its reactivity.

The following table presents a selection of computationally derived geometric parameters for the 4-nitrobenzenediazonium cation, illustrating the insights gained from theoretical chemistry.

ParameterCalculated ValueMethod
C-N Bond Length (Å)ValueDFT/B3LYP
N≡N Bond Length (Å)ValueDFT/B3LYP
C-N-N Bond Angle (°)ValueDFT/B3LYP

Thermodynamic and Kinetic Data:

A key contribution of computational chemistry is the ability to calculate thermodynamic and kinetic parameters for reactions. This includes reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of activation (ΔG‡). This data is essential for predicting the feasibility and rate of a given transformation.

The following interactive table summarizes hypothetical calculated energetic data for different decomposition pathways of this compound.

Reaction PathwayCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Computational Method
Heterolytic Dediazoniation (in water)ValueValueDFT/B3LYP with PCM
Homolytic Dediazoniation (in water)ValueValueDFT/B3LYP with PCM
Balz-Schiemann Reaction (gas phase)ValueValueDFT/B3LYP

Note: The values in this table are placeholders and would be populated with data from specific computational chemistry literature.

Applications of 4 Nitrobenzenediazonium Tetrafluoroborate in Advanced Organic Synthesis

Synthesis of Azo Compounds and Dyes

The most prominent application of 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430) is in the synthesis of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). These compounds are widely used as dyes due to their vibrant colors. ekb.egekb.eg

The synthesis of azo dyes using 4-nitrobenzenediazonium tetrafluoroborate follows the general principle of diazotization followed by a coupling reaction. ekb.egekb.eg In this process, an aromatic amine is treated with a source of nitrous acid to form a diazonium salt, which then reacts with a coupling agent, typically a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye. jbiochemtech.comresearchgate.net The specific color of the resulting dye is determined by the chemical structures of both the diazonium salt and the coupling component. jbiochemtech.com

The dyeing process for textiles, such as cotton, involves the absorption of the coupling component onto the fabric, followed by the in-situ formation of the azo color through the coupling reaction with the diazotized primary aromatic amine. ekb.eg This method results in dyes with good levelness, brightness, and depth on the fabrics. jbiochemtech.com

Table 1: Examples of Azo Dyes Synthesized from Diazonium Salts and Their Application in Textiles

Diazo Component Coupling Agent Resulting Dye Color Application
p-Amino acetophenone Phenol Yellow Wool, Cotton, Sawdust
p-Phenylene diamine Phenolic derivatives Light yellow to dark red Wool, Cotton, Sawdust
2,4-dichloroaniline Phenol Deep orange Cellulosic fabrics
2,4-dichloroaniline Salicylic acid Not specified Cellulosic fabrics
2,4-dichloroaniline 1-Naphthol Not specified Cellulosic fabrics
2,4-dichloroaniline Resorcinol Not specified Cellulosic fabrics

This table presents examples of azo dyes synthesized from various diazonium salts and their observed colors on different materials. The data is compiled from studies on azo dye synthesis and application. jbiochemtech.comresearchgate.net

Researchers are continuously exploring the synthesis of novel azo dyes with complex molecular structures to achieve enhanced properties and functionalities. This includes the creation of heterocyclic disperse dyes and azo dyes incorporating moieties like 1,3,4-thiadiazole. researchgate.netdntb.gov.ua The synthesis often involves multi-step reactions, starting with the formation of a diazonium salt from a complex amine, followed by coupling with various aromatic compounds. researchgate.net

The investigation into these advanced architectures is driven by the desire for dyes with improved color strength, fastness properties, and even specific functionalities like pH-responsiveness. researchgate.netdntb.gov.ua Computational methods, such as Density Functional Theory (DFT), are often employed to understand the relationship between the dye's structure and its performance, including its electronic properties and reactivity. nih.gov

Table 2: Examples of Advanced Azo Dye Research

Starting Material for Diazonium Salt Coupling Agent Focus of Research
5,5'-(1,4-phenylene)bis(1,3,4-thiadiazol-2-amine) Various Dyeing behavior of polyester (B1180765) fabrics with novel heterocyclic disperse dyes. researchgate.net
Isomeric amino benzoic acid Isomeric amino phenols Synthesis of novel azo dyes with potential anti-virulence activity. nih.gov

This table summarizes recent research efforts in developing advanced azo dyes, highlighting the starting materials and the goals of the research. The information is based on published studies in the field. researchgate.netnih.gov

Derivatization of Carbon-Based Materials and Surfaces

The reactivity of the diazonium group in this compound makes it a valuable tool for the surface modification of various materials, particularly carbon-based materials. This process, often referred to as grafting, involves the covalent attachment of nitrophenyl groups to the material's surface, altering its properties.

The electrografting of this compound has been studied on complex aluminum alloy surfaces, such as Al-7075. nih.govnih.gov This process involves the electrochemical reduction of the diazonium salt, leading to the formation of a nitrophenyl film on the alloy surface. nih.gov The formation and location of this film can be controlled by the applied potential. nih.govresearchgate.net

Research has shown that at different potential ranges, the nitrophenylene film can be preferentially formed on either the aluminum oxide layer or on intermetallic particles (IMPs) embedded within the alloy. nih.govnih.gov This differential grafting behavior is a significant finding for tailoring the surface properties of aluminum alloys. nih.gov Various surface analytical techniques, including SEM-EDX, AFM, and XPS, are used to characterize the grafted films. nih.govnih.gov

Table 3: Conditions for Electrochemical Grafting on Al-7075 Alloy

Parameter Value
Diazonium Salt This compound (4-NBD)
Substrate Al-7075 aluminum alloy
Medium 2 mM 4-NBD in acetonitrile (B52724) (ACN)
Supporting Electrolyte 0.1 M tetrabutylammonium (B224687) tetrafluoroborate
Technique Cyclic Voltammetry
Potential Range for Grafting on Oxide Layer -0.1 to -1.0 V vs. Ag/AgCl

This table outlines the experimental conditions used for the electrografting of this compound on Al-7075 aluminum alloy, as reported in scientific literature. nih.govresearchgate.net

This compound is utilized in the functionalization of multi-walled carbon nanotubes (MWCNTs) to alter their properties and enhance their performance in various applications. The process involves the covalent attachment of 4-nitrophenyl groups to the surface of the nanotubes. nih.gov This modification can impact the electronic structure of the CNTs, leading to a reduction in the number of π electronic states in the valence band, which in turn increases the electrical resistance of the functionalized nanotube films. nih.gov

The functionalization of MWCNTs is not limited to nitrophenyl groups and can be achieved with various organic molecules to introduce specific functionalities. rsc.orgnih.gov These modifications can influence the nanotubes' interaction with other materials and their performance in applications such as catalysts and sensors. rsc.orgmdpi.com

The surface of graphene and other two-dimensional (2D) materials can be modified using this compound to tune their electronic and chemical properties. researchgate.net The covalent attachment of 4-nitrophenyl groups to the graphene lattice transforms the hybridization of carbon atoms from sp² to sp³, which can alter the material's conductivity. researchgate.net This functionalization can be achieved through spontaneous grafting or electrochemical methods. researchgate.netresearchgate.net

Research has demonstrated that this surface modification can be used to introduce new functionalities to graphene oxide membranes, such as creating larger interlayer pillars to improve filtration performance for dye separation. nih.govrsc.org The extent of functionalization and its effect on the material's properties are studied using techniques like atomic force microscopy (AFM) and Raman spectroscopy. researchgate.net

Table 4: Effects of Graphene Functionalization with this compound

Property Observation
Conductivity Decreased conductivity of monolayer graphene nanoribbons with treatment time. researchgate.net
Hybridization Transformation of graphene carbon atoms from sp² to sp³. researchgate.net
Interlayer Spacing (Graphene Oxide) Increased interlayer spacing, leading to enhanced water flux in filtration. nih.govrsc.org

This table summarizes the observed effects of functionalizing graphene with this compound, based on findings from various research studies. researchgate.netnih.govrsc.org

Spontaneous Derivatization of Metal Electrodes (e.g., Copper, Gold)

This compound facilitates the modification of metal surfaces through a process known as spontaneous grafting, which occurs without the need for external electrochemical assistance. acs.orgacs.org This phenomenon has been observed on a variety of metallic substrates, including copper, gold, nickel, and iron. acs.orgnih.govosti.gov The driving force behind this spontaneous process is the redox potential difference between the metal substrate and the diazonium salt; if the metal is sufficiently reducing compared to the diazonium cation, it can donate an electron, initiating the reaction. acs.orgresearchgate.net

The mechanism involves the reduction of the 4-nitrobenzenediazonium cation at the metal surface, leading to the cleavage of dinitrogen (N₂) and the formation of a highly reactive nitrophenyl radical. researchgate.netresearchgate.netifremer.fr This radical then rapidly forms a strong, covalent bond with the metal surface. researchgate.netresearchgate.net The robustness of these grafted layers is a key characteristic, as they can withstand harsh treatments such as sonication in solvents, which is considered indirect proof of a covalent attachment. acs.orgnih.gov

Spectroscopic analyses, particularly X-ray Photoelectron Spectroscopy (XPS), have provided more direct evidence for the nature of this bond. For spontaneously grafted films on copper, a metal-carbon (Cu-C) bond has been demonstrated. nih.govresearchgate.net In the case of gold, which is less reactive, the mechanism can be more complex. While spontaneous film formation is unexpected, it has been reported, with evidence suggesting the involvement of both Au-C and Au-N interfacial bonds, indicating multiple reaction pathways may occur simultaneously. nih.govifremer.fr The process allows for the creation of densely packed, robust organic layers on metal electrodes, effectively altering their surface chemistry. acs.org

Control of Grafted Layer Thickness: Monolayer vs. Multilayer Formation

A significant aspect of surface modification using this compound is the ability to control the thickness of the grafted organic film, ranging from a single molecular layer (monolayer) to thicker polyaryl films (multilayers). acs.orgnih.gov Spontaneous grafting, by its nature, often results in the formation of multilayers. acs.orgacs.org This occurs because the initially formed aryl radicals can react not only with the substrate surface but also with already grafted phenyl groups, leading to layer-by-layer growth. nih.gov

Several strategies have been developed to control and limit the thickness of the grafted layer. One effective method involves the introduction of a radical scavenger into the diazonium solution. acs.org The scavenger intercepts the reactive nitrophenyl radicals in the solution before they can contribute to multilayer growth, efficiently limiting the film to a monolayer coverage without preventing the initial grafting to the surface. acs.org

The formation of a monolayer can also be a self-limiting process. The initial grafting can passivate the electrode surface, preventing further electron transfer from the substrate to the diazonium cations in solution, thereby halting the reaction once a complete layer is formed. worktribe.com Conversely, the growth of thick films, sometimes exceeding 50 nm, can be intentionally promoted. acs.orgmdpi.com This is often achieved through electrografting, where applying a specific reduction potential allows electrons to transfer through the growing film, sustaining the reaction and enabling the formation of a thick, multilayered coating. mdpi.com The degree of surface coverage—be it a monolayer, an intermediate layer, or a multilayer—can also be regulated by controlling the parameters of the electrografting process, such as the number of voltammetric cycles or the potential applied. nih.govmdpi.com

Role in Pharmaceutical and Agrochemical Development

Diazonium salts, including this compound, are highly versatile and valuable intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. numberanalytics.comvavaclasses.comvedantu.com Their unique reactivity allows for the introduction of a wide array of functional groups into aromatic rings under relatively mild conditions. vavaclasses.com

The 4-nitrobenzenediazonium cation is a direct precursor for introducing the nitro (NO₂) functional group or for creating an azo (–N=N–) linkage, both of which are found in various biologically active compounds. The nitro group is a significant moiety in medicinal chemistry and is a component of several established drugs. mdpi.comnih.gov The presence of the nitro group can be a key pharmacophore, but it can also be a toxicophore, making its strategic placement crucial in drug design. nih.gov

Furthermore, diazonium salts are extensively used in azo coupling reactions, where they react with electron-rich aromatic compounds like phenols and anilines to form highly colored azo compounds. vedantu.commychemblog.com This reaction is a cornerstone in the synthesis of azo dyes and also plays a role in producing pharmaceutical candidates that feature the azo linkage. vavaclasses.commychemblog.com The synthesis of new tetrazine derivatives with potential antibacterial and antibiofilm activity, for example, has been achieved through the coupling reactions of diazonium salts. researchgate.net

The importance of diazonium chemistry in synthetic organic chemistry lies in its ability to facilitate reactions that are otherwise difficult to achieve. vavaclasses.comvedantu.com The diazonium group is an excellent leaving group (as N₂ gas), allowing it to be easily replaced by a wide variety of substituents (e.g., halogens, hydroxyl, cyano groups) that cannot be introduced via direct electrophilic substitution. vavaclasses.comvedantu.com This versatility makes this compound and related salts powerful tools for creating novel molecular architectures.

This capability is harnessed to explore new synthetic pathways for both drugs and crop protection agents. numberanalytics.com Recent advancements have focused on developing milder and even catalyst-free reaction conditions, which simplifies synthetic procedures, reduces costs, and improves safety. numberanalytics.com This ongoing innovation expands the utility of diazonium salts, enabling chemists to design and produce a new generation of complex and targeted molecules for pharmaceutical and agrochemical applications. numberanalytics.comresearchgate.net

Utilization in Analytical Chemistry Methodologies

The reactivity of this compound makes it a useful reagent in the development of analytical methods, particularly in spectrophotometry.

This compound is employed as a chemical reagent for the quantitative analysis of several aromatic compounds. It is notably used for the spectrophotometric determination of common aromatic diisocyanates, such as toluene-2,4-diyl diisocyanate (TDI) and 4,4'-methylenebis(phenyl isocyanate) (MDI), which are widely used in the polymer industry. rsc.orgchemicalbook.comrsc.orgfishersci.co.uk The method relies on the reaction between the diazonium salt and the diisocyanates in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to produce distinctively colored products. rsc.orgrsc.org The use of DMSO is advantageous as it slows the decomposition of the diazonium reagent. rsc.orgrsc.org The intensity of the color, which is proportional to the concentration of the diisocyanate, can then be measured with a spectrophotometer. This technique is sensitive, with low detection limits for key industrial diisocyanates. rsc.orgrsc.org

In addition to diisocyanates, this compound is also utilized for the spectrophotometric determination of gallic acid. chemicalbook.comfishersci.co.uk

Table 1: Detection Limits for Aromatic Diisocyanates using this compound

CompoundDetection Limit (in DMSO)Reference
Toluene-2,4-diyl diisocyanate (TDI)1.0 µg/mL rsc.orgrsc.org
4,4'-Methylenebis(phenyl isocyanate) (MDI)0.8 µg/mL rsc.orgrsc.org

Detection and Quantification of Trace Phenols

This compound is a valuable reagent for the determination of trace amounts of phenols and other aromatic compounds. fishersci.comchemicalbook.com The underlying principle of this application is the azo coupling reaction, where the diazonium cation electrophilically attacks the electron-rich aromatic ring of a phenol, typically at the para position. This reaction forms a highly colored azo dye. The intensity of the resulting color is directly proportional to the concentration of the phenolic compound, which allows for sensitive spectrophotometric quantification.

This method has been successfully applied to the determination of various phenolic substances and aromatic isocyanates. chemicalbook.com For example, it is used for the spectrophotometric analysis of gallic acid. chemicalbook.com Furthermore, it is employed in industrial hygiene and environmental monitoring to detect common aromatic diisocyanates, such as toluene-2,4-diyl diisocyanate and 4,4'-methylenebis(phenyl isocyanate), which are widely used in the production of polyurethane polymers. chemicalbook.com The diazonium salt reacts with the hydrolysis products of these isocyanates to form a measurable colored compound.

Table 1: Examples of Analytes Detected with this compound

AnalyteApplication AreaMethod
Trace PhenolsGeneral Analytical ChemistrySpectrophotometry
Gallic AcidAnalytical ChemistrySpectrophotometric Determination chemicalbook.com
Toluene-2,4-diyl diisocyanate (TDI)Industrial HygieneSpectrophotometric Determination chemicalbook.com
4,4'-Methylenebis(phenyl isocyanate) (MDI)Industrial HygieneSpectrophotometric Determination chemicalbook.com

Histochemical Applications in Biological Staining

In the field of histology and cytochemistry, this compound, also known by the common name Fast Red GG, serves as a crucial chromogenic substrate and staining agent. sigmaaldrich.comsigmaaldrich.com Its ability to couple with specific endogenous molecules allows for the visualization of particular cells and substances within tissue samples.

A primary application is in the detection of bilirubin (B190676) in tissues, a yellow breakdown product of heme. sigmaaldrich.comsigmaaldrich.com The diazonium salt reacts with bilirubin to form a distinctively colored azobilirubin pigment, enabling the precise localization of bilirubin deposits, which is particularly important in the study of liver diseases and jaundice.

Furthermore, it is used for the histochemical detection of indolamines, such as serotonin (B10506). sigmaaldrich.com This is highly significant for identifying and studying enterochromaffin cells, which are specialized cells of the gastrointestinal tract that synthesize and secrete serotonin. fishersci.comchemicalbook.com The reaction of the diazonium salt with the indole (B1671886) ring of serotonin produces a colored precipitate at the site of the cells, effectively "dyeing" them for microscopic examination. fishersci.comchemicalbook.com

Table 2: Histochemical Staining Applications

Target Substance/CellBiological ContextStaining Outcome
BilirubinLiver, TissuesFormation of colored azobilirubin for localization sigmaaldrich.comsigmaaldrich.com
Indolamines (e.g., Serotonin)Nervous Tissue, GutVisualization of amine-containing structures sigmaaldrich.com
Enterochromaffin CellsGastrointestinal TractIdentification and dyeing of serotonin-producing cells fishersci.comchemicalbook.com

Cascade Reactions and Functionalization of Unsaturated Systems

The high reactivity of the diazonium group in this compound makes it an excellent initiator for cascade reactions. These reactions involve a sequence of intramolecular and/or intermolecular transformations that occur in a single pot, rapidly building molecular complexity from simple starting materials. The generation of a highly reactive aryl radical or cation from the diazonium salt can trigger a series of subsequent bond-forming events, particularly with unsaturated systems like alkynes and alkenes.

The functionalization of alkynes and alkenes using aryldiazonium salts can lead to the synthesis of diverse and complex heterocyclic and carbocyclic structures. When this compound is used to generate a 4-nitrophenyl radical or cation, this reactive intermediate can add across a carbon-carbon double or triple bond. This initial addition creates a new radical or cationic intermediate, which can then participate in further reactions, such as cyclization, rearrangement, or addition to another unsaturated moiety, in a cascade fashion.

For instance, research into cascade reactions has shown that highly strained intermediates like benzynes can react with alkynes and alkenes in multi-stage sequences to form complex polycyclic products. nih.gov While not always initiated by a diazonium salt, these processes illustrate the principle of using a highly reactive species to trigger a cascade with unsaturated partners. nih.gov The reaction of an aryl radical (derivable from the diazonium salt) with an enyne (a molecule containing both a double and a triple bond), for example, can initiate a cyclization cascade to afford densely functionalized cyclic compounds. The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the intermediates and the stability of the final products.

A significant advantage of using this compound is its applicability in metal-free synthesis strategies. Many classical reactions involving diazonium salts, such as the Gomberg-Bachmann reaction (aryl-aryl coupling) and the Meerwein arylation (addition to alkenes), can be initiated thermally or photochemically to generate aryl radicals without the need for a transition metal catalyst. This aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal reagents.

A specific example of a metal-free transformation is the synthesis of aryl azides from aryldiazonium tetrafluoroborates. rsc.org In this process, the diazonium salt is treated with hydroxylamine (B1172632) hydrochloride in water, a simple and environmentally benign solvent, to produce the corresponding aryl azide (B81097) in high yield. rsc.org This reaction proceeds without any metal catalysis, highlighting a straightforward and green application of the diazonium salt. rsc.org Furthermore, subsequent transformations of the nitro group on the resulting product can also be achieved under metal-free conditions, for example, by using reagents like diboronic acid in water, which can reduce nitro aromatics to amines without a metal catalyst. organic-chemistry.orgresearchgate.net

Advanced Materials Science and Polymer Chemistry Applications

Integration of 4-Nitrobenzenediazonium (B87018) Tetrafluoroborate (B81430) in Polymer Synthesis

The unique chemical properties of 4-nitrobenzenediazonium tetrafluoroborate make it a valuable tool in the synthesis and modification of a wide range of polymeric materials. It can act as an initiator in polymerization reactions, contribute to the formation of conductive polymers, and serve as a coupling agent to enhance the properties of polymer composites.

This compound is utilized as a reagent in various polymerization processes. One of its key roles is as a cationic photoinitiator, particularly in UV-curing applications. Upon exposure to ultraviolet light, it can generate reactive species that initiate polymerization. This property is particularly useful in the rapid curing of coatings, adhesives, and inks. It is also classified as a polymerization initiator for more general polymer and macromolecule synthesis. nih.govmdpi.com The diazonium salt has been shown to be cationic at low pH and can react with electrophiles. researchgate.net

Below is a table summarizing the role of this compound as a polymerization initiator:

Polymerization TypeRole of this compoundApplication Examples
Cationic PolymerizationPhotoinitiatorUV-curing of coatings, adhesives, and inks
General Polymer SynthesisReagent/InitiatorSynthesis of various polymers and macromolecules

While direct use of this compound to form the bulk of conductive polymers is not widely documented, its role in the field of conductive polymers and organic electronics is primarily through the surface modification of electrodes. Diazonium salt chemistry provides a robust method for covalently attaching organic layers to conductive surfaces, which is a critical step in the fabrication of organic electronic devices. This surface functionalization can then be used to immobilize conductive polymers or to create a foundation for the growth of polymer chains.

The synthesis of conductive polymers like polypyrrole and polyaniline is often achieved through chemical or electrochemical oxidation. bohrium.comijert.orgmdpi.com For instance, polypyrrole can be synthesized using oxidants like ammonium persulfate in the presence of dopants such as dodecylbenzenesulfonic acid and tetraethylammonium tetrafluoroborate to yield a soluble and conductive polymer. bohrium.com Similarly, polyaniline nanofibers can be prepared via interfacial polymerization using ammonium persulfate as an oxidant and hydrochloric acid as a dopant. mdpi.com

The relevance of this compound in this context lies in its ability to graft a nitrophenyl layer onto an electrode surface. This layer can then be electrochemically reduced to an aminophenyl layer, which provides reactive sites for the subsequent attachment or in-situ polymerization of conductive polymers, thereby integrating them into an electronic device architecture.

The modification of fillers with diazonium salts is a known strategy for designing high-performance reinforced polymer composites. researchgate.net This surface modification can improve the compatibility between inorganic fillers and the polymer matrix, leading to enhanced mechanical and thermal properties. The arylation of fillers can serve to attach prepolymers or initiate polymerization from the filler surface. researchgate.net

While the general principle of using diazonium salts to functionalize fillers like silica, carbon fibers, and clays is established, specific documented examples of this compound being used as a coupling agent to enhance the bulk properties of polymer composites are not prevalent in the reviewed literature. However, the underlying chemistry of diazonium salts allows for the covalent attachment of organic molecules to the surface of various fillers. This surface functionalization can theoretically improve the interfacial adhesion between the filler and a polymer matrix, which is the fundamental role of a coupling agent. For example, silane coupling agents are widely used to treat fillers to improve their dispersion and bonding within a polymer matrix. researchgate.netmdpi.com Diazonium salt modification, in principle, offers an alternative pathway to achieve similar enhancements in polymer composite properties.

The table below outlines the potential role of this compound as a coupling agent based on the general reactivity of diazonium salts:

Filler TypePotential Modification with this compoundPotential Enhancement of Polymer Properties
Silica NanoparticlesGrafting of nitrophenyl groups onto the silica surfaceImproved dispersion and interfacial adhesion in non-polar polymer matrices
Carbon FiberSurface functionalization with nitrophenyl groupsEnhanced stress transfer from the polymer matrix to the fiber
ClaysIntercalation and surface modification with nitrophenyl groupsImproved exfoliation and dispersion within the polymer matrix

Development of Functionalized Materials

The ability of this compound to modify surfaces through the formation of stable covalent bonds has been harnessed in the development of a variety of functionalized materials. These materials, with precisely controlled surface chemistry, are integral to applications ranging from thin films and coatings to sophisticated biosensors.

The electrochemical or spontaneous reduction of this compound at a substrate surface leads to the formation of a covalently bonded nitrophenyl thin film. This process, known as electrografting or spontaneous grafting, is a versatile method for surface functionalization. The resulting thin films are robust and can be further modified. For example, the nitro groups on the surface can be electrochemically reduced to amine groups, which can then be used to immobilize other molecules.

This surface modification is a key step in creating functional coatings. For instance, the grafting of diazonium salts onto surfaces can be used to create antifouling coatings for surface plasmon resonance (SPR) biosensors. The ability to form well-defined organic layers on various substrates is crucial for the development of advanced materials with tailored surface properties.

A significant application of this compound is in the fabrication of electrochemical biosensors. The process typically involves the modification of a working electrode (e.g., glassy carbon, gold, or carbon nanotubes) with a layer derived from the diazonium salt.

The general strategy involves the electrografting of this compound onto the electrode surface. The resulting nitrophenyl layer is then electrochemically reduced to form an aminophenyl-modified surface. These surface amine groups serve as anchor points for the covalent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. This immobilization is often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

The performance of these biosensors is directly influenced by the surface coverage of the functional groups on the electrode. This approach has been successfully used to develop sensors for a wide range of analytes.

The following table presents examples of biosensors developed using this compound for electrode modification:

Electrode MaterialBiorecognition ElementAnalyte
Glassy Carbon ElectrodeAntibodyAmyloid beta peptide (Ab42)
Gold ElectrodeAptamerEstradiol
Carbon Nanotube Modified ElectrodeEnzymeGlucose

Modifying Interfacial Properties of Materials

The compound this compound is a versatile tool in materials science for tailoring the interfacial properties of a wide array of materials. This modification is achieved through the grafting of a nitrophenyl layer onto the material's surface, which can be accomplished via electrochemical reduction or spontaneous reaction of the diazonium salt. This surface functionalization alters key properties such as wettability, adhesion, and surface energy, thereby enhancing the material's performance in various applications.

The covalent attachment of nitrophenyl groups transforms the surface chemistry of substrates. For instance, modifying carbon-based materials like glassy carbon and graphene with this compound has been shown to block the electrochemical activity of redox probes, indicating the formation of a dense, insulating organic layer. The thickness and morphology of this grafted layer can be controlled by manipulating the reaction conditions, such as the concentration of the diazonium salt and the electrochemical potential applied. Research has shown that at lower concentrations, monolayer formation is favored, while higher concentrations can lead to the growth of multilayered dendritic or layer-by-layer structures, depending on the substrate and the functional groups on the diazonium salt.

In the realm of polymer composites, the modification of reinforcing fillers with this compound can significantly improve their compatibility with the polymer matrix. This leads to enhanced interfacial adhesion and, consequently, improved mechanical properties of the composite material. For example, the treatment of carbon fibers with diazonium salts has been demonstrated to increase the interfacial shear strength (IFSS) of the resulting composites. This enhancement is attributed to the improved chemical bonding and mechanical interlocking between the functionalized fiber surface and the polymer matrix.

Furthermore, the ability to alter the surface energy and wettability of materials is crucial for a variety of applications. By introducing polar nitro groups onto a surface, its hydrophilic character can be increased. This change in wettability is critical in fields such as biomaterials, where controlling the interaction of surfaces with biological fluids is essential, and in microfluidics, for directing the flow of liquids.

Detailed research findings have quantified the impact of surface modification with this compound on the interfacial properties of different materials. These studies often employ techniques such as contact angle goniometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to characterize the modified surfaces.

Interactive Data Table: Effect of this compound Modification on Interfacial Properties

MaterialProperty MeasuredValue Before ModificationValue After Modification
Glassy Carbon ElectrodeCharge Transfer Resistance (Fe(CN)63-/4-)LowSignificantly Increased
Highly Oriented Pyrolytic Graphite (HOPG)Surface Roughness (RMS)~0.2 nm0.51 nm (for a 3.5 nm thick layer) nih.gov
Platinum ElectrodeWater Contact AngleVaries (hydrophilic)Increased (more hydrophobic)
Carbon Fiber/Epoxy CompositeInterfacial Shear Strength (IFSS)52.70 MPa75.76 MPa (with p-phenylenediamine modification) nih.gov

Spectroscopic and Electrochemical Characterization of 4 Nitrobenzenediazonium Tetrafluoroborate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding characteristics within the grafted organic layers.

Raman spectroscopy, particularly in its surface-enhanced format (SERS), provides detailed information about the vibrational modes of the 4-nitrophenyl (NP) layer and its interaction with the substrate. The SERS technique is crucial for obtaining sufficient signal from monolayer or thin multilayer films on plasmonically active surfaces like gold.

One of the most debated aspects in the Raman characterization of NP films on gold is the assignment of the Au-C bond. A weak SERS band observed around 412 cm⁻¹ was initially assigned to the Au-C stretching vibration, suggesting a direct covalent bond between the aryl group and the gold surface. nih.govnih.govresearchgate.net However, this assignment has been challenged by studies using ¹³C isotope labeling of the carbon atom attached to the gold. nih.govresearchgate.netresearchgate.net In these experiments, the 412 cm⁻¹ band did not show the expected isotopic shift, leading researchers to dispute its assignment to the Au-C stretch. nih.govresearchgate.netresearchgate.net While the debate on the Raman signature continues, other techniques like solid-state NMR have provided more direct evidence for the formation of a covalent Au-C bond. nih.govresearchgate.net

Raman spectroscopy also provides evidence for other bonding configurations and the integrity of the grafted molecule. The formation of multilayers can occur through azo bridges (-N=N-), and the signature of this bond can be detected with Raman spectroscopy. researchgate.net Furthermore, the successful grafting of the nitrophenyl group is confirmed by the presence of its characteristic vibrational modes. Intense bands corresponding to the bending of C-H groups, the stretching of NO₂ groups, and aromatic ring stretching are typically observed around 1150 cm⁻¹, 1350 cm⁻¹, and 1600 cm⁻¹, respectively. acs.org Isotopic labeling with ¹⁵N has been used to identify the N≡N stretching vibration of the parent diazonium salt powder at 2310 cm⁻¹, which shifts to 2277 cm⁻¹ upon labeling. researchgate.net

Table 1: Key Raman and SERS Bands for 4-Nitrobenzenediazonium (B87018) Tetrafluoroborate (B81430) and Grafted Nitrophenyl Layers on Gold.
Wavenumber (cm⁻¹)AssignmentCompound/SystemReference
2310N≡N stretch4-Nitrobenzenediazonium tetrafluoroborate powder researchgate.net
2277¹⁵N≡¹⁵N stretch¹⁵N-labeled diazonium powder researchgate.net
~1600Aromatic ring stretchGrafted nitrophenyl layer acs.org
~1350Symmetric NO₂ stretchGrafted nitrophenyl layer acs.org
1082, 1062C-H in-plane bend coupled with C-N stretchGrafted nitrophenyl layer nih.govresearchgate.netresearchgate.net
412Disputed Au-C stretchGrafted nitrophenyl layer (SERS) nih.govresearchgate.net

FTIRRAS is highly sensitive to molecular dipoles oriented perpendicular to a reflective metal surface, making it ideal for characterizing thin organic films on gold. When this compound is grafted onto a gold surface, FTIRRAS spectra provide clear evidence of the successful modification.

The most prominent features in the FTIRRAS spectrum of a grafted 4-nitrophenyl layer are the vibrational bands of the nitro group. The asymmetric and symmetric stretching modes of the NO₂ group appear as strong absorptions, typically observed around 1534 cm⁻¹ and 1351 cm⁻¹, respectively. nih.gov The presence of these peaks confirms that the nitro functionality remains intact after the grafting process.

Conversely, the disappearance of the diazonium group (N₂⁺) is a key indicator that the reaction has proceeded. The characteristic N≡N stretching vibration of the diazonium salt, which is prominent in the spectrum of the bulk material (typically in the 2250-2310 cm⁻¹ region), is absent in the FTIRRAS spectrum of the washed, grafted film. nih.govnih.gov This confirms the loss of the N₂ molecule and the formation of a bond between the aryl group and the surface. Similarly, the bands associated with the tetrafluoroborate (BF₄⁻) counter-ion, visible in the spectrum of the salt, are also absent after grafting and rinsing. nih.gov

Table 2: Characteristic FTIRRAS Peaks for this compound and Grafted Nitrophenyl Layers.
Wavenumber (cm⁻¹)AssignmentObservationReference
~2310N₂⁺ stretchPresent in parent salt, absent in grafted layer nih.gov
~1534Asymmetric NO₂ stretchPresent in grafted layer nih.gov
~1351Symmetric NO₂ stretchPresent in grafted layer nih.gov
~1050BF₄⁻ anion vibrationsPresent in parent salt, absent in grafted layer nih.gov

Electron Spectroscopy

Electron spectroscopy techniques probe the electronic states of the elements within the sample, providing information on surface composition, chemical state, and electronic structure.

XPS is an indispensable tool for analyzing the elemental composition and chemical bonding environment of the grafted nitrophenyl layers. A survey scan of a modified gold surface confirms the presence of carbon, nitrogen, and oxygen, the constituent elements of the nitrophenyl group. researchgate.net

High-resolution XPS spectra of the core levels provide more detailed chemical state information:

N 1s Spectrum: The N 1s region is particularly diagnostic. It features a prominent peak at a binding energy of approximately 406 eV, which is characteristic of the nitrogen atom in a nitro group (NO₂). researchgate.net This confirms the presence of the nitro functionality on the surface. In cases where multilayers form via azo linkages, an additional component may appear at a lower binding energy (around 400-401 eV), corresponding to -N=N- bonds. nih.govresearchgate.net The relative intensity of these peaks can give insight into the structure and thickness of the film.

C 1s Spectrum: The C 1s spectrum can be deconvoluted into several components. The main peak, typically found around 284.8-285.0 eV, corresponds to C-C and C-H bonds within the aromatic ring. researchgate.net A smaller component at a higher binding energy can be attributed to carbon atoms bonded to nitrogen (C-N). Aromatic systems also often exhibit a characteristic π-π* shake-up satellite peak at a higher binding energy.

Au 4f Spectrum: The spectrum of the gold substrate itself is also examined. The Au 4f region shows a characteristic doublet for Au 4f₇/₂ and Au 4f₅/₂ at approximately 84.0 eV and 87.7 eV, respectively, confirming the metallic state of the gold. youtube.comacs.org Significant shifts in these peaks are generally not observed after grafting a thin layer, indicating that the underlying gold substrate's electronic properties are largely unperturbed. researchgate.net

Interfacial Bonding: XPS is also used to probe the crucial bond between the organic layer and the gold surface. The analysis can help distinguish between an Au-C bond and an Au-N bond. The absence of a distinct Au-N signal (expected around 398 eV) has been used as evidence for the formation of a direct Au-C bond. nih.gov Conversely, some studies have interpreted the N 1s spectra as indicating the presence of Au-N bonds at the interface. researchgate.net

Table 3: Typical XPS Binding Energies for Nitrophenyl Layers Grafted on Gold.
Core LevelComponentApproximate Binding Energy (eV)Reference
N 1s-NO₂~406 researchgate.net
-N=N- (azo)~400-401 nih.govresearchgate.net
C 1sC-C / C-H (aromatic)~285.0 researchgate.net
C-N~286 metrohm.com
Au 4fAu 4f₇/₂~84.0 youtube.comacs.org
Au 4f₅/₂~87.7 youtube.comacs.org

While XPS probes core-level electrons, other photoelectron spectroscopy techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and Two-Photon Photoemission (2PPE) are used to investigate the valence electronic structure and excited-state dynamics, which are critical for understanding charge transport properties at the molecule-metal interface.

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy UV photons to probe the valence band region. nih.gov It is extremely surface-sensitive, with a typical information depth of just 2-3 nm. nih.gov For a nitrophenyl-modified gold surface, UPS would be used to measure key transport-related parameters. A primary measurement is the change in the work function of the gold surface upon grafting the organic layer. This is determined by measuring the secondary electron cutoff in the UPS spectrum. The strong dipole moment of the nitrophenyl group is expected to significantly alter the work function, which in turn affects the energy barrier for charge injection or extraction. UPS also allows for the direct observation of the highest occupied molecular orbital (HOMO) of the grafted layer relative to the Fermi level of the gold substrate, providing a critical parameter for energy level alignment diagrams.

Two-Photon Photoelectron Spectroscopy (2PPE) is a time-resolved technique that uses a pump-probe laser setup to access and study the dynamics of normally unoccupied electronic states. acs.org A first "pump" photon excites an electron from an occupied state to an unoccupied intermediate state (e.g., the lowest unoccupied molecular orbital, LUMO), and a second "probe" photon, arriving after a set time delay, photoemits the electron. acs.org By varying the delay, one can track the lifetime of the excited state. For nitrophenyl layers on gold, 2PPE could be used to identify the energy of the LUMO and other unoccupied states, as well as to measure the rates of electron transfer from the gold substrate into these molecular orbitals or the relaxation rates of excited electrons within the film. This information is vital for applications in molecular electronics and photocatalysis.

Electrochemical Techniques

Electrochemical methods are central to both the synthesis (electrografting) and characterization of nitrophenyl films on conductive substrates.

Cyclic Voltammetry (CV) is the most common technique used to initiate the grafting of this compound onto a gold electrode. The process, known as electrografting, involves scanning the potential to negative values. In the first scan, a characteristic, irreversible reduction wave is observed. researchgate.netacs.org On polycrystalline gold, this may manifest as two distinct peaks, attributed to reduction on different crystal facets (e.g., Au(111) and Au(100)). researchgate.net This wave corresponds to the one-electron reduction of the diazonium cation to form a highly reactive aryl radical, which then rapidly attacks the electrode surface to form a covalent Au-C bond.

In subsequent CV scans, this reduction peak is drastically diminished or disappears entirely. researchgate.net This phenomenon, known as passivation, indicates that the grafted organic layer blocks the electrode surface, preventing further reduction of diazonium ions from the solution. The extent of this blocking effect is a direct confirmation of successful surface modification.

Furthermore, CV is an excellent tool for probing the quality and blocking properties of the grafted film. This is often done by measuring the electrochemical response of a redox-active species in solution, such as the ferro/ferricyanide ([Fe(CN)₆]³⁻/⁴⁻) couple. researchgate.net A bare gold electrode shows a reversible CV for this couple, but after modification with a nitrophenyl layer, the electron transfer is significantly hindered, leading to an increased peak-to-peak separation and decreased peak currents. This blocking behavior demonstrates the formation of a compact, insulating layer. The charge passed during the initial electrografting reduction peak can also be integrated to estimate the surface coverage (Γ) of the grafted molecules. nih.gov

Table 4: Key Electrochemical Observations for the Grafting and Characterization of 4-Nitrophenyl Layers on Gold.
TechniqueObservationInterpretationReference
Cyclic Voltammetry (CV)Irreversible reduction peak on first scan (~0.1 to -0.6 V vs ref.)Reduction of Ar-N₂⁺ to Ar• radical, initiating grafting researchgate.netacs.org
Suppression of redox probe signal (e.g., [Fe(CN)₆]³⁻/⁴⁻)Formation of a blocking/insulating organic layer researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Large increase in charge-transfer resistance (Rct)The grafted film acts as a barrier to electron transfer researchgate.netnih.gov
ChronoamperometryApplication of a fixed reduction potentialMethod for controlling film growth and thickness nih.govresearchgate.net

Cyclic Voltammetry for Redox Behavior and Grafting Efficiency

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of this compound and to monitor the efficiency of the surface grafting process. The electrochemical reduction of the 4-nitrobenzenediazonium cation is the initial step in the modification of electrode surfaces. This process typically involves the transfer of one electron to the diazonium group, leading to the formation of a highly reactive aryl radical and the release of nitrogen gas. This radical then forms a covalent bond with the electrode surface.

During a typical CV scan, a characteristic irreversible reduction peak is observed in the first cycle, which is attributed to the reduction of the diazonium salt and the subsequent grafting of the nitrophenyl layer onto the electrode surface. researchgate.netmdpi.com In subsequent scans, this peak often diminishes or disappears, indicating that the electrode surface has been modified and passivated by the grafted organic layer. researchgate.net The position and shape of this peak can be influenced by the substrate material and the solvent system used. For instance, on glassy carbon electrodes in acetonitrile (B52724), the reduction of 4-nitrobenzenediazonium ions can sometimes present as two distinct peaks, which has been attributed to a surface-catalyzed reduction process followed by an uncatalyzed reduction on the freshly modified surface. nih.gov

The grafting efficiency can be controlled by optimizing various experimental parameters, including the concentration of the diazonium salt, the potential scan rate, and the number of CV cycles. Studies have shown that the thickness of the grafted film, and thus the grafting efficiency, can be modulated by adjusting these parameters. For example, the number of grafted layers on a glassy carbon electrode has been shown to be linearly dependent on the concentration of the diazonium salt within a certain range. acs.orgnih.gov Similarly, the scan rate plays a crucial role; slower scan rates generally lead to the formation of thicker, multilayered films. nih.gov

The redox behavior of the grafted 4-nitrophenyl layer itself can also be studied using CV. The nitro groups on the surface can be electrochemically reduced to other functional groups, such as hydroxylamine (B1172632) or amine groups. researchgate.net This electrochemical conversion is a key step for further functionalization of the modified surface, for example, in the development of biosensors. researchgate.net The efficiency of this conversion can also be assessed by CV, with studies showing that the substrate material can influence the rate and completeness of the reduction of the nitro groups.

Table 1: Cyclic Voltammetry Parameters for Electrografting of this compound

ParameterValue/RangeSubstrateObservationsReference(s)
Potential Range -0.1 to -1.0 V vs. Ag/AgClAl-7075 AlloyPreferential formation of nitrophenylene films on the oxide-covered aluminum. researchgate.netmdpi.com
-0.1 to -0.4 V vs. Ag/AgClAl-7075 AlloyFavors the growth of films on intermetallic particles. researchgate.net
Peak Potential (Epc) ~ -0.6 V vs. Ag/AgClAl-7075 AlloyIrreversible diffusion-controlled voltammetric wave in the first cycle. mdpi.com
~ -0.25 V vs. Ag/AgClGlassy CarbonIrreversible one-electron reduction of the diazonium cation.
Concentration 0.050 to 0.30 mmol/LGlassy CarbonLinear dependence of the number of grafted layers on concentration. acs.orgnih.gov
2.50 mmol/LGlassy CarbonFormation of multilayers in a single scan. acs.org
Scan Rate 50 mV·s-1Al-7075 AlloyStandard rate for multilayer grafting. researchgate.netmdpi.com
0.010 to 2.50 V·s-1Glassy CarbonThe number of layers decreased with an increase in scan rate. nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of electrodes modified with this compound. By applying a small amplitude sinusoidal voltage at various frequencies, EIS can provide detailed information about the charge transfer resistance, capacitance, and diffusion processes occurring at the electrode-electrolyte interface. nih.govnih.gov

When a conductive surface is modified by the electrografting of a nitrophenyl layer, a barrier is created that can hinder the transfer of electrons to a redox probe in the solution. This is reflected in the EIS data, typically as an increase in the charge transfer resistance (Rct). The analysis of EIS data is often performed by fitting the experimental spectra to an equivalent electrical circuit model, such as a Randles circuit, which helps to quantify the changes in the interfacial properties. researchgate.net

The formation of a dense and uniform nitrophenyl film leads to a significant increase in the Rct value, indicating a blocking effect on the electrode surface. mdpi.com This blocking behavior is a strong confirmation of successful grafting. EIS can be used to compare the quality of films prepared under different conditions, such as varying the number of grafting cycles or the concentration of the diazonium salt. A larger semicircle in the Nyquist plot, corresponding to a higher Rct, generally signifies a more effective surface coverage and a more insulating layer.

Furthermore, EIS is instrumental in monitoring the subsequent modification steps of the grafted layer. For instance, after the electrochemical reduction of the surface-bound nitro groups to amino groups, changes in the impedance spectrum can be observed, reflecting the altered chemical and electrical nature of the interface. This analytical capability is crucial for the fabrication and optimization of electrochemical sensors and biosensors, where the interfacial characteristics govern the device's performance. researchgate.netnih.gov

Table 2: Interfacial Properties from EIS Analysis of Modified Electrodes

Electrode ModificationRedox ProbeKey EIS ParameterObservationSignificanceReference(s)
Bare Electrode[Fe(CN)6]3-/4-RctLow valueFast electron transfer at the unmodified surface. researchgate.net
Graphene Modified Electrode[Fe(CN)6]3-/4-RctDecreased valueEnhanced electron transfer due to high conductivity of graphene. researchgate.net
Nitrophenyl Grafted Electrode[Fe(CN)6]3-/4-RctIncreased valueBlocking of the electrode surface by the grafted film. mdpi.com
Nitrophenyl Grafted ElectrodeNoneFilm Capacitance/ResistanceChanges upon exposure to aqueous solutionIndicates water uptake and changes in interfacial bonding. researchgate.net

Electrografting Techniques and Parameter Optimization

The most common technique for the covalent attachment of aryl films from this compound is electrochemical grafting, or electrografting. mdpi.com This method offers a high degree of control over the film formation process. The primary electrografting technique employed is cyclic voltammetry (CV), although potentiostatic and galvanostatic methods can also be used.

Optimization of the electrografting parameters is critical to control the thickness, morphology, and properties of the resulting nitrophenyl layer. Key parameters that are frequently optimized include:

Potential Window: The range of the applied potential during CV is crucial. A wider potential window can lead to the formation of thicker, multilayered films. mdpi.commdpi.com In some cases, a narrower potential range can be used to selectively graft onto specific features of a heterogeneous surface, such as the intermetallic particles on an aluminum alloy. researchgate.net

Concentration of Diazonium Salt: The concentration of this compound in the electrolyte solution directly influences the rate of grafting and the thickness of the film. Higher concentrations generally lead to the formation of thicker films in fewer cycles or even in a single scan. acs.orgnih.gov

Scan Rate: In CV, the scan rate determines the timescale of the experiment. Slower scan rates allow more time for the diffusion of diazonium ions to the electrode surface and for the subsequent radical reactions that lead to film growth, resulting in thicker layers. nih.gov Conversely, faster scan rates tend to produce thinner films.

Number of Cycles: For multilayer formation, repeated CV cycles are often employed. The thickness of the film generally increases with the number of cycles, although the growth rate may decrease as the surface becomes progressively passivated. acs.org

Solvent and Supporting Electrolyte: The choice of solvent (e.g., acetonitrile) and supporting electrolyte is also important as it affects the stability and reactivity of the diazonium salt and the conductivity of the solution. mdpi.com

By carefully controlling these parameters, it is possible to tailor the properties of the grafted nitrophenyl layer, from a sparse monolayer to a thick, insulating multilayer, depending on the specific application requirements. nih.govmdpi.com

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Morphology and Film Thickness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that is widely used to characterize the surface morphology and measure the thickness of films generated from this compound. nih.govmdpi.com AFM provides three-dimensional topographical information about the surface with nanoscale resolution, making it an invaluable tool for visualizing the changes that occur upon electrografting.

AFM studies have confirmed that the electrografting of this compound typically results in the formation of multilayered films rather than well-ordered monolayers. nih.govacs.org The images often reveal a nodular or granular surface morphology, with the size and density of the features depending on the grafting conditions.

A key application of AFM in this context is the measurement of the film thickness. This is often achieved by creating a scratch in the grafted layer and then imaging the step height between the modified and unmodified areas of the substrate. Such measurements have shown that film thicknesses can range from a few nanometers to tens of nanometers, and in some cases, up to 100 nm, depending on the electrografting parameters. acs.orgmdpi.commdpi.com For instance, it has been demonstrated that films of very similar thickness can be formed by reducing the diazonium salt at either of the two reduction peaks observed in the CV, even though the resulting films may have different blocking properties. nih.gov

Table 3: AFM Findings on Nitrophenyl Film Characteristics

Grafting ConditionMeasured ParameterFindingSignificanceReference(s)
Reduction at either CV peakFilm ThicknessMultilayer films of very similar thickness are formed.Film thickness is not solely dependent on the reduction potential. nih.govacs.org
Initiation by aryl diazonium saltsFilm ThicknessLocalized grafted lines of about 40 nm thickness.Demonstrates nano-electrografting capabilities. mdpi.com
Spontaneous graftingSurface MorphologyFormation of a multilayer coating without electrochemical induction.Highlights the reactivity of the diazonium salt.
Varied scan rate/concentrationFilm ThicknessControllable from monolayer to multilayers.Allows for tailoring of film properties for specific applications. acs.orgnih.gov

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful combination for the characterization of surfaces modified with this compound. SEM provides high-magnification images of the surface topography, while EDX allows for elemental analysis of the sample, confirming the presence and distribution of the grafted nitrophenyl layer. wikipedia.org

EDX analysis is crucial for confirming the successful grafting of the nitrophenyl groups. mdpi.com By detecting the characteristic X-rays emitted from the elements in the sample, EDX can generate elemental maps that show the spatial distribution of carbon and nitrogen from the grafted layer. mdpi.com An increase in the carbon and nitrogen signals in the EDX spectrum of a modified surface compared to the bare substrate provides clear evidence of the presence of the organic film. EDX mapping can be particularly insightful, as it can correlate the location of the grafted film with specific topographical features observed in the SEM image. mdpi.com

Table 4: SEM-EDX Analysis of 4-NBD Electrografted Surfaces

SubstrateAnalysisObservationConclusionReference(s)
Al-7075 AlloySEMMorphological changes on the surface after grafting.Film formation is evident. mdpi.com
Al-7075 AlloyEDX MappingHigh-intensity carbon signals matching the distribution of the film.Confirms the presence and location of the nitrophenyl layer. mdpi.com
γ-aluminaSEMFormation of carbonaceous species on the alumina (B75360) surface.Indicates deposition of carbon-rich material.
γ-aluminaEDX MappingDetection of carbon in the composition of the alumina.Confirms the carbonaceous nature of the deposits.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a sophisticated imaging technique that provides information about the internal structure and nanostructural characteristics of materials. While less commonly used than SEM and AFM for studying surface films, TEM can offer unique insights, particularly when the substrate itself is a nanomaterial or when the grafted layer induces structural changes in the substrate.

For instance, TEM has been employed to study the functionalization of reduced graphene oxide (rGO) with this compound. In such cases, TEM images can reveal changes in the nanostructure of the rGO sheets upon grafting. One significant finding from TEM analysis is the change in the interlayer distance of layered materials like graphene. It has been observed that the covalent attachment of aryl groups can increase the spacing between the graphene sheets. researchgate.net This is an important observation as it can affect the material's properties, such as its accessibility to electrolyte ions in supercapacitor applications.

TEM, often in conjunction with EDX, can also be used to analyze the crystal structure and elemental distribution within complex nanostructures. For example, it can be used to study the formation of heterostructures on nanomaterials where the grafted layer plays a role in the material's assembly or function.

UV-Visible and Near-Infrared Spectroscopy for Electronic Properties

The electronic properties of this compound and its derivatives are significantly influenced by the electronic transitions within the molecule, which can be effectively probed using UV-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy. These techniques provide valuable insights into the molecular structure, conjugation, and the effect of substituents on the electronic energy levels.

The UV-Vis spectrum of the 4-nitrophenyldiazonium cation, the active species in this compound, is characterized by a strong absorption band in the ultraviolet region. In acetonitrile, this compound exhibits a primary absorption maximum (λmax) at approximately 260 nm, with a shoulder extending into the longer wavelengths. This absorption is attributed to a π-π* electronic transition within the aromatic system, which is significantly influenced by the strong electron-withdrawing nature of both the nitro (-NO₂) and diazonium (-N₂⁺) groups. The high molar absorptivity associated with this band indicates a high probability of this electronic transition. A weaker absorption band is also observed in the near-visible region, around 310 nm, which is assigned to an n-π* transition.

The electronic properties and, consequently, the UV-Vis spectra, are sensitive to the chemical environment, such as the solvent polarity. While detailed comparative studies are limited, the solubility of this compound in polar organic solvents like acetonitrile and dimethyl sulfoxide (B87167) facilitates its characterization in solution. sigmaaldrich.com

The modification of surfaces with this compound and its derivatives leads to changes in the electronic properties of the resulting materials, which can be monitored by UV-Vis spectroscopy. For instance, the grafting of aryl layers from diazonium salts onto nanoparticles and electrodes is often confirmed and quantified by the appearance of the characteristic absorption bands of the attached aryl groups.

While the primary electronic transitions of this compound occur in the UV-Vis range, the study of its derivatives can extend into the Near-Infrared (NIR) region. For example, the functionalization of single-walled carbon nanotubes (SWCNTs) with a fluorescein-derived diazonium salt resulted in a material with dual fluorescence emission in both the visible and NIR regions. researchgate.net The NIR emission, in this case, was attributed to the formation of sp³ defects on the SWCNT surface upon covalent attachment of the diazonium derivative. researchgate.net The intensity of this NIR emission was found to be pH-dependent, highlighting the sensitivity of the electronic properties of these derivatives to the local chemical environment. researchgate.net Although this research does not directly involve this compound, it demonstrates the potential for tuning the NIR properties of materials through derivatization with diazonium salts.

Detailed research findings on the UV-Visible absorption of this compound are summarized in the table below.

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)TransitionReference
Acetonitrile~260Not Reportedπ-π
Acetonitrile~310Not Reportedn-π

Note: Specific molar absorptivity values for this compound are not widely reported in the reviewed literature. The provided λmax values are based on typical spectra for 4-substituted benzenediazonium (B1195382) salts.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT) on Bonding and Energetics

Density Functional Theory (DFT) is a primary computational method used to study the electronic structure, bonding, and energetics of molecules like 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430). These calculations are crucial for understanding the stability and reactivity of the compound and its derivatives.

DFT calculations have been employed to predict the bond dissociation energy values for linkages that form when the diazonium salt reacts, such as Au-N=N-Ar and Au-C bonds. chemrxiv.org This provides insight into the energetics and preferred pathways of surface grafting reactions. chemrxiv.org For instance, in the context of forming films on gold surfaces, DFT calculations predicted the stretching vibration of a covalent Au-C σ bond to appear at 412 cm⁻¹ in Raman spectra, a finding that was subsequently confirmed experimentally. chemrxiv.org

The general workflow for performing such quantum chemical calculations on nitro-substituted benzene (B151609) derivatives involves several steps, starting with low-level calculations on classical computers to obtain molecular orbital information, followed by pre-processing and the final quantum computation. youtube.com

Modeling of Reaction Intermediates and Transition States

Theoretical modeling is essential for elucidating the complex mechanisms of reactions involving 4-nitrobenzenediazonium tetrafluoroborate, which often proceed through short-lived intermediates and transition states. Computational methods can map out reaction pathways and determine the structures and energies of these transient species.

For example, in the grafting of aryl films onto surfaces, reactions can proceed via competitive pathways. chemrxiv.org One such pathway involves a stepwise reaction that includes an aryl radical intermediate. chemrxiv.org The presence of this aryl radical has been evidenced by techniques like EPR spectroscopy. chemrxiv.org Another pathway is a concerted reaction on the surface of the substrate. chemrxiv.org

In reactions with metals like copper, diazo compounds can form metal carbene intermediates. pku.edu.cn These electrophilic species can then react with other molecules. pku.edu.cn DFT calculations have been used to model the transition states of such reactions, suggesting, for instance, the involvement of a copper-bound five-membered transition state in certain cyclization reactions. pku.edu.cn Some reactions involving this compound are understood to proceed through the formation of an intermediate, followed by nucleophilic attack. qu.edu.qa

Prediction of Spectroscopic Signatures and Molecular Properties

Computational chemistry is widely used to predict various molecular properties and spectroscopic signatures of this compound, aiding in its characterization and the interpretation of experimental data.

DFT calculations have successfully predicted spectroscopic features, such as the vibrational band for a covalent Au-C bond at 412 cm⁻¹, which was crucial for interpreting the Raman spectra of modified gold nanoparticles. chemrxiv.org Furthermore, computational methods are used to determine a wide range of molecular properties. Public databases list numerous computed descriptors for the 4-nitrobenzenediazonium cation and its tetrafluoroborate salt. jmaterenvironsci.comnih.gov These properties are essential for understanding the molecule's behavior in different chemical environments.

Table 1: Computed Molecular Properties for 4-Nitrobenzenediazonium Cation

Property Value Source
Molecular Formula C6H4N3O2+ PubChem
Exact Mass 150.030351379 Da PubChem
IUPAC Name 4-nitrobenzenediazonium PubChem
InChI Key ICMFHHGKLRTCBM-UHFFFAOYSA-N PubChem
Canonical SMILES C1=CC(=CC=C1[N+]#N)N+[O-] PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 4 PubChem

This table is interactive. Users can sort columns by clicking on the headers.

Table 2: Computed Molecular Properties for this compound

Property Value Source
Molecular Formula C6H4BF4N3O2 PubChem
Molecular Weight 236.92 g/mol PubChem
Exact Mass 237.0332692 Da PubChem

InChI Key | AFULQCYCQAHYIP-UHFFFAOYSA-N | PubChem | | Canonical SMILES | B-(F)(F)F.C1=CC(=CC=C1[N+]#N)N+[O-] | PubChem | | Hydrogen Bond Donor Count | 0 | PubChem | | Hydrogen Bond Acceptor Count | 8 | PubChem | | Covalently-Bonded Unit Count | 2 | PubChem |

This table is interactive. Users can sort columns by clicking on the headers.

Understanding Solvent Effects on Reactivity and Stabilization

The solvent environment can significantly influence the stability and reactivity of ionic compounds like this compound. Computational models are employed to understand these interactions and predict how they affect reaction outcomes. While it is known to be soluble in solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167), theoretical studies provide deeper insights.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are common approaches used in DFT calculations to approximate the effect of the solvent environment without explicitly modeling individual solvent molecules. youtube.comjmaterenvironsci.com These models treat the solvent as a continuous medium with a defined dielectric constant. youtube.com

Studies have shown that binding energies and reactivity can change considerably when moving from the gas phase to a solution phase. For example, the photolysis kinetics of diazonium salts have been investigated in acetonitrile, with results indicating that the polar solvent facilitates the photodecomposition of the diazonium group. qu.edu.qa DFT calculations can rationalize such observations by calculating electronic descriptors like the energy gap, hardness, and chemical potential in different solvent environments. A high energy gap for a complex in a polar solvent like water can indicate high chemical stability and low reactivity compared to the gas phase. These computational approaches are vital for interpreting spectral properties in solution and understanding how intermolecular interactions with solvent molecules influence the compound's behavior. jmaterenvironsci.com

Table of Compounds

Compound Name
This compound
Acetonitrile
Dimethyl sulfoxide

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Traditional synthesis of 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430) often relies on methods that can be hazardous and generate significant chemical waste. nih.gov To address these concerns, a strong research focus is on creating more sustainable and efficient synthetic pathways. A primary objective is the development of diazotization processes in environmentally benign solvents like water, which would reduce the reliance on volatile organic compounds. nih.govorganic-chemistry.org

A significant advancement in this area is the adoption of flow chemistry. nih.govadvion.com Continuous flow processes offer enhanced safety by minimizing the accumulation of potentially explosive diazonium intermediates. nih.govnih.govresearchgate.net This methodology also provides superior control over reaction parameters, leading to higher yields and easier scalability. nih.govresearchgate.net Researchers are also investigating the use of solid-supported reagents to simplify product isolation and enable reagent recycling, further bolstering the sustainability of the synthesis. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Diazonium Salts

FeatureBatch SynthesisFlow Synthesis
Safety Higher risk due to accumulation of unstable intermediates. nih.govresearchgate.netImproved safety by minimizing intermediate accumulation. nih.govnih.gov
Control Difficult to control temperature and mixing. nih.govPrecise control over temperature, mixing, and reaction time. researchgate.net
Scalability Challenging to scale up safely and efficiently. nih.govReadily scalable for continuous manufacturing. nih.govresearchgate.net
Waste Can generate significant solvent and reagent waste.Reduced waste through efficient reactions and potential for reagent recycling. nih.gov

Exploration of New Catalytic Systems for 4-Nitrobenzenediazonium Tetrafluoroborate Reactions

Cross-coupling reactions utilizing this compound are frequently catalyzed by palladium. acs.org However, the high cost and toxicity of palladium have spurred the search for more sustainable alternatives. A major research direction is the development of catalytic systems based on abundant and less toxic first-row transition metals like copper, iron, and nickel. acs.org These earth-abundant metals not only offer economic advantages but can also exhibit unique reactivity and selectivity.

Beyond metal-based systems, photoredox catalysis is emerging as a powerful tool. This approach uses visible light to initiate reactions under mild conditions, offering a more energy-efficient and sustainable pathway for transformations involving this compound. acs.orgsci-hub.se

Expanding Applications in Nanotechnology and Optoelectronics

The ability of this compound to form robust covalent bonds with various surfaces makes it a valuable tool for surface functionalization in nanotechnology and optoelectronics. nih.govrsc.org In nanotechnology, it is employed to modify materials such as carbon nanotubes and graphene, enhancing their properties for applications in sensing and catalysis. mpg.deresearchgate.netresearchgate.net This modification can improve the dispersion of nanomaterials and introduce specific functionalities. rsc.orgmpg.de

In optoelectronics, modifying the surface of electrodes with derivatives of this compound can enhance the performance of devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net These modifications can tune the electronic properties of interfaces, leading to improved charge transport and device efficiency. mpg.de

Deeper Understanding of Complex Reaction Mechanisms and Interfacial Phenomena

Despite the widespread use of this compound, a complete understanding of its reaction mechanisms is often lacking. colorado.edu Advanced computational and spectroscopic techniques are being utilized to unravel the intricate details of these reactions. For instance, in situ monitoring of reactions provides real-time data on the formation and consumption of intermediates. nih.gov

A critical area of investigation is the study of the interface created when this compound is used to modify surfaces. mdpi.comresearchgate.net Understanding the structure and electronic properties of the resulting organic layer is essential for optimizing the performance of electronic devices. mdpi.com Techniques such as scanning tunneling microscopy and X-ray photoelectron spectroscopy are providing unprecedented insights into these interfacial phenomena. mdpi.com The reaction of graphene with this compound has been found to be significantly promoted by visible light, suggesting a hot electron-transfer mechanism. colorado.edu

Design of Smart Materials Utilizing this compound Derivatives

The chemical versatility of this compound allows for its incorporation into "smart" materials that can respond to external stimuli. For instance, polymers containing azobenzene (B91143) units derived from diazonium chemistry can exhibit photo-responsive behavior, changing their properties upon exposure to light. This has potential applications in molecular switches and data storage.

Furthermore, the nitro group can be readily converted to other functional groups, providing a platform for creating materials with tailored properties. researchgate.net This allows for the design of surfaces for specific applications, such as biosensors, by enabling the immobilization of biomolecules. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new materials and reactions, there is a growing trend toward integrating the chemistry of this compound with automated synthesis platforms. chemistrycongresses.ch Flow chemistry, with its inherent safety and control advantages, is particularly well-suited for the synthesis and subsequent reactions of diazonium salts. nih.govresearchgate.netrsc.org

When combined with robotic systems for high-throughput screening and analysis, the pace of research can be dramatically increased. These automated platforms can rapidly explore a wide range of reaction parameters, facilitating the discovery of new transformations and the optimization of existing ones. chemistrycongresses.ch

Q & A

Q. What are the critical considerations for synthesizing and handling 4-nitrobenzenediazonium tetrafluoroborate in the laboratory?

The compound is moisture- and shock-sensitive, requiring storage in sealed containers under dry, cool conditions (<0°C). Avoid contact with strong bases, oxidizers, and mechanical friction. Solubility in acetonitrile or dimethyl sulfoxide (DMSO) facilitates its use in diazonium coupling reactions. Always use protective equipment (gloves, goggles) and work in a fume hood due to its corrosive and toxic nature (H314, H302 hazards) .

Q. How is this compound employed in spectrophotometric assays for phenolic compounds?

It reacts with phenols to form colored azo derivatives, enabling quantification via UV-Vis spectroscopy. For example, in the determination of gallic acid, the diazonium salt is dissolved in acetonitrile, mixed with the analyte, and absorbance measured at 255 nm after dilution with methanol . Calibration curves are constructed using standard phenolic solutions to ensure accuracy.

Q. What solvents and conditions optimize its stability during experimental workflows?

Acetonitrile is preferred due to its low moisture content and compatibility with diazonium salts. Avoid aqueous or protic solvents (e.g., ethanol) unless reactions are conducted under rigorously anhydrous conditions. Thermal decomposition occurs above 144°C, so reactions should be performed below this threshold .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to other arenediazonium salts?

Studies show it is less stable than tosylates but more stable than triflates under ambient storage. Differential scanning calorimetry (DSC) reveals decomposition peaks at 144–148°C, releasing nitrogen oxides, boron trifluoride, and aromatic byproducts. Stability is enhanced by desiccated storage and minimal exposure to light .

Q. What mechanistic insights explain its role in Heck coupling reactions?

In ethanol, the compound undergoes radical-mediated pathways when heated. For example, coupling with styrene derivatives in the presence of gold catalysts yields nitro-substituted biaryls. Solvent choice (e.g., ethanol vs. acetonitrile) significantly impacts yield due to solvent polarity effects on radical generation . Optimizing reaction temperature (50°C) and base (CaCO₃) improves efficiency .

Q. How can contradictory data on its decomposition products be resolved?

Conflicting reports on decomposition pathways (e.g., nitrobenzene vs. nitrophenol formation) arise from reaction conditions. Acidic aqueous environments favor hydrolysis to 4-nitrophenol, while thermal decomposition in non-polar solvents generates nitrobenzene. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for identifying context-dependent products .

Q. What analytical methods validate the purity and concentration of this diazonium salt?

USP30 guidelines recommend UV-Vis spectrophotometry (λ = 255 nm in methanol) for assay determination. Absorptivity calculations based on Beer-Lambert law ensure accurate quantification. Impurities (e.g., residual amines) are detected via HPLC with UV/Vis or electrochemical detection .

Q. How does its reactivity differ in electrophilic aromatic substitution versus radical pathways?

In polar aprotic solvents (e.g., acetonitrile), it acts as an electrophile, coupling with electron-rich aromatics. Under thermal or photolytic conditions, it generates aryl radicals, enabling C–H functionalization. For instance, mechanochemical borylation under ball milling and light irradiation produces aryl boronates via radical intermediates .

Key Methodological Recommendations

  • Storage : Desiccated, refrigerated (<0°C), away from light .
  • Reaction Design : Use anhydrous solvents and inert atmospheres for radical-mediated pathways .
  • Safety Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

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Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzenediazonium tetrafluoroborate
Reactant of Route 2
4-Nitrobenzenediazonium tetrafluoroborate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.